

Application Notes and Protocols for the Synthesis of Thimerosal Using Sodium Thiosalicylate

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Compound of Interest

Compound Name: Sodium thiosalicylate

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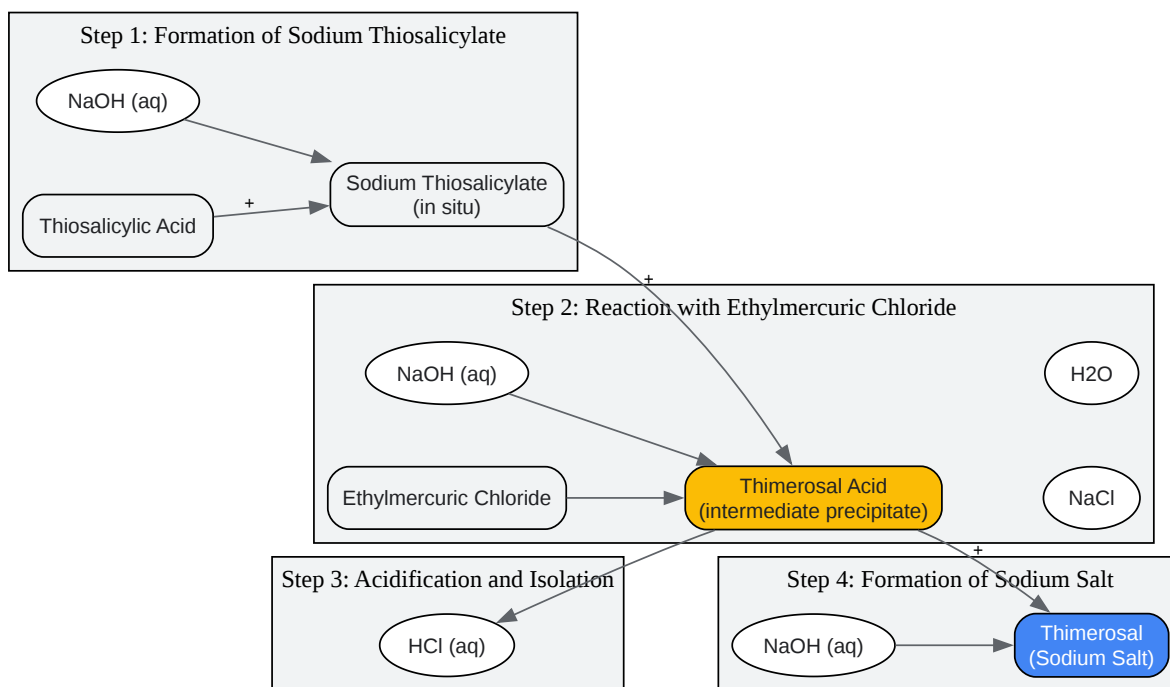
Introduction

Thimerosal (also known as thiomersal) is an organomercury compound that has been historically used as an antiseptic and an antifungal agent.^[1] A primary application of thimerosal has been as a preservative in vaccines and other biological products to prevent microbial contamination.^[1] The synthesis of thimerosal involves the reaction of a salt of thiosalicylic acid with an ethylmercury compound. This document provides detailed protocols and application notes for the synthesis of thimerosal, specifically utilizing **sodium thiosalicylate**, which is formed in situ from thiosalicylic acid and sodium hydroxide.

Synthesis of Thimerosal

The synthesis of thimerosal is achieved through the reaction of ethylmercuric chloride with thiosalicylic acid in an alkaline solution.^{[2][3]} The alkaline conditions are necessary to deprotonate the thiol group of thiosalicylic acid, forming the **sodium thiosalicylate** intermediate, which then acts as a nucleophile, displacing the chloride from the ethylmercury compound. Subsequent acidification and neutralization steps lead to the final sodium salt form of thimerosal.

Chemical Reaction Pathway



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Caption: Chemical reaction pathway for the synthesis of Thimerosal.

Experimental Protocols

The following protocols are based on established synthesis methods.[4][5]

Materials and Equipment

- Thiosalicylic acid
- Ethylmercuric chloride

- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Deionized water
- Reaction vessel with stirring capability and temperature control
- Filtration apparatus (e.g., Buchner funnel)
- Drying oven

Protocol 1: Synthesis of Thimerosal Acid

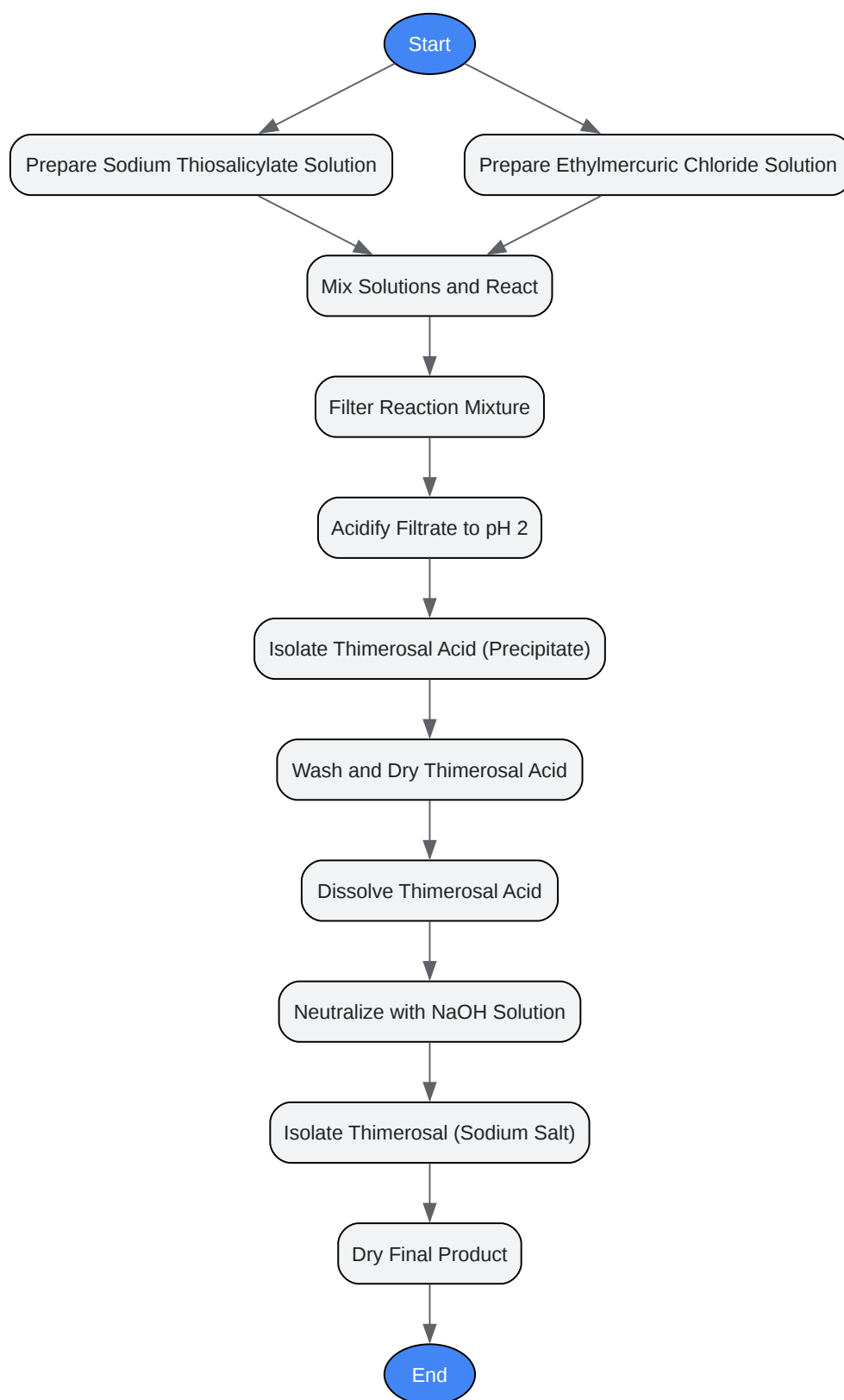
- Preparation of **Sodium Thiosalicylate** Solution:
 - In a suitable reaction vessel, dissolve 61 g of thiosalicylic acid in 400 mL of deionized water.
 - While stirring, slowly add 180 mL of a 10% (w/v) sodium hydroxide solution.
 - Heat the mixture to 40-50 °C and continue stirring until the thiosalicylic acid is completely dissolved, forming the **sodium thiosalicylate** solution.[\[4\]](#)
- Preparation of Ethylmercuric Chloride Solution:
 - In a separate vessel, add 100 g of ethylmercuric chloride to 350 mL of deionized water.
 - Under agitation, add 180 mL of a 10% (w/v) sodium hydroxide solution to fully dissolve the ethylmercuric chloride.[\[4\]](#)
- Reaction:
 - While stirring, combine the two prepared solutions.
 - Maintain the reaction mixture at a controlled temperature and continue stirring for at least 30 minutes.[\[4\]](#)
- Filtration and Acidification:

- Filter the reaction mixture to remove any insoluble byproducts.
- To the filtrate, slowly add a 10% (v/v) hydrochloric acid solution until the pH of the solution reaches 2. This will cause the precipitation of thimerosal acid.[4]
- Isolation and Drying of Thimerosal Acid:
 - Collect the precipitated thimerosal acid by solid-liquid separation (e.g., filtration).
 - Wash the solid product with deionized water.
 - Dry the purified thimerosal acid in an oven at 50-60 °C.[4]

Protocol 2: Conversion of Thimerosal Acid to Thimerosal (Sodium Salt)

- Dissolution:
 - Dissolve the dried thimerosal acid in an appropriate solvent, such as ethanol.
- Neutralization:
 - Prepare a solution of sodium hydroxide in the same solvent.
 - Slowly add the alkaline solution to the thimerosal acid solution until the acid is fully neutralized, forming the sodium salt of thimerosal.
- Isolation and Drying:
 - The thimerosal sodium salt can then be isolated by precipitation or by removal of the solvent under reduced pressure.
 - Dry the final product under vacuum.

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis of Thimerosal.

Data Presentation

The following table summarizes quantitative data from a representative synthesis of thimerosal.

[4]

Parameter	Value
Reactants	
Thiosalicylic Acid	61 g
Ethylmercuric Chloride	100 g
Sodium Hydroxide (10%)	180 mL (for each reactant)
Reaction Conditions	
Temperature	40-50 °C
Reaction Time	30 minutes
Product (Thimerosal Acid)	
Yield	96.3%
Purity	98.2%
Final Product (Thimerosal)	
Yield	90%
Purity	97.0%

Characterization and Quality Control

The purity and identity of the synthesized thimerosal should be confirmed using appropriate analytical techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of thimerosal and for the simultaneous determination of thimerosal and its potential degradation products.[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR spectroscopy can be used to confirm the chemical structure of the synthesized thimerosal.[7]
- Atomic Absorption/Fluorescence Spectrometry: These techniques can be employed to determine the mercury content of the final product, which is a critical quality control parameter.[8]

Safety Precautions

Thimerosal and its precursors, particularly ethylmercuric chloride, are highly toxic organomercury compounds. All handling and synthesis steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Waste materials containing mercury must be disposed of according to institutional and environmental regulations.

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